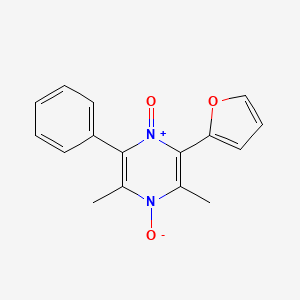![molecular formula C17H13F6NO3 B1223979 N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B1223979.png)
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Polymer Applications :
- Hajduk et al. (2010) compared the optical properties of derivatives of this compound, highlighting their potential in polymer optoelectronic devices. The study focused on how spinning rate and solution concentration influenced the optical properties of polymer thin films based on these compounds (Hajduk et al., 2010).
Antimicrobial Screening :
- Desai et al. (2013) conducted a study on a series of derivatives, including those of N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide, for their antibacterial and antifungal activities. This research provided insights into the potential therapeutic interventions for microbial diseases (Desai et al., 2013).
Molecular Structure Analysis :
- Karabulut et al. (2014) investigated the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. They used single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
G Protein-Coupled Receptor Agonists :
- Wei et al. (2018) discovered a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which included variations of the core compound , as potent agonists for G protein-coupled receptor-35. This study has implications for the treatment of pain, inflammatory, and metabolic diseases (Wei et al., 2018).
Cardioprotective Agents :
- Cheng et al. (2006) explored derivatives of this compound as malonyl-coenzyme A decarboxylase inhibitors, which showed promise as cardioprotective agents. This could be significant for treating ischemic heart diseases (Cheng et al., 2006).
Radiofluorination for Cerebral Imaging :
- Kronenberg et al. (2007) synthesized a fluorine-18-labelled derivative for potential use in cerebral imaging with positron emission tomography, highlighting its application in neuroimaging (Kronenberg et al., 2007).
Bactericidal Activity Against MRSA :
- Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing their potential in combating resistant bacterial strains (Zadrazilova et al., 2015).
Eigenschaften
Produktname |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide |
|---|---|
Molekularformel |
C17H13F6NO3 |
Molekulargewicht |
393.28 g/mol |
IUPAC-Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13F6NO3/c1-27-13-8-2-10(3-9-13)14(25)24-12-6-4-11(5-7-12)15(26,16(18,19)20)17(21,22)23/h2-9,26H,1H3,(H,24,25) |
InChI-Schlüssel |
QKKZXYRDUGFEDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid [1-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1223897.png)
![N-[[3-Fluoro-4-ethoxy-pyrid-2-YL]ethyl]-N'-[5-nitrilomethyl-pyridyl]-thiourea](/img/structure/B1223898.png)


![1-[[1-[(4-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-ethylthiourea](/img/structure/B1223904.png)
![2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-[(E)-2-phenylethenyl]pyridinium](/img/structure/B1223909.png)
![(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1223910.png)

![2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1223914.png)
![[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone](/img/structure/B1223916.png)
![3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1223917.png)
![Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester](/img/structure/B1223920.png)